molecular formula C11H13N3O4 B2539393 3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1779132-98-7

3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2539393
CAS No.: 1779132-98-7
M. Wt: 251.242
InChI Key: WHHFBPGSOCOVTG-UHFFFAOYSA-N
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Description

3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.242. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymers Synthesis

Research has demonstrated the use of pyrazole derivatives in the synthesis of coordination polymers. For example, a study by Cheng et al. (2017) utilized semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate to assemble with Zn(II) and Cd(II) ions, forming chiral and achiral coordination polymers with interesting thermal and luminescence properties (Cheng et al., 2017).

Crystal Structure Analysis

The crystal structure of related pyrazole compounds has been extensively studied. For instance, Minga (2005) synthesized a compound structurally similar to the one and determined its crystal structure through X-ray diffraction, revealing its potential fungicidal and plant growth regulation activities (Minga, 2005).

Synthesis of Pyrazolo Derivatives

Lebedˈ et al. (2012) demonstrated the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to synthesize pyrazolo[3,4-b]pyridin-3-ones, a process relevant to the synthesis and functionalization of pyrazole derivatives (Lebedˈ et al., 2012).

Synthesis of Fluorescent Molecules

Wu et al. (2006) explored the synthesis of trifluoromethylated pyrazolo derivatives. They utilized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate for synthesizing novel fluorescent molecules, highlighting the potential of pyrazole derivatives in developing new fluorophores (Wu et al., 2006).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors. Herrag et al. (2007) investigated the effectiveness of pyrazole compounds as steel corrosion inhibitors in hydrochloric acid, providing insights into their industrial applications (Herrag et al., 2007).

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 1-(2-cyanoethyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-3-18-10(15)8-7-9(11(16)17-2)14(13-8)6-4-5-12/h7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHFBPGSOCOVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)OC)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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